molecular formula C8H4ClF2N3 B13117025 2-Chloro-5,6-difluoroquinazolin-4-amine

2-Chloro-5,6-difluoroquinazolin-4-amine

Cat. No.: B13117025
M. Wt: 215.59 g/mol
InChI Key: ABLDXLZDJAUUMG-UHFFFAOYSA-N
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Description

2-Chloro-5,6-difluoroquinazolin-4-amine is a halogenated quinazoline derivative featuring a chlorine atom at position 2 and fluorine atoms at positions 5 and 6 on the quinazoline core. The chloro and fluoro substituents in this compound likely enhance its electron-withdrawing properties, influencing its reactivity, solubility, and binding affinity to biological targets.

Properties

Molecular Formula

C8H4ClF2N3

Molecular Weight

215.59 g/mol

IUPAC Name

2-chloro-5,6-difluoroquinazolin-4-amine

InChI

InChI=1S/C8H4ClF2N3/c9-8-13-4-2-1-3(10)6(11)5(4)7(12)14-8/h1-2H,(H2,12,13,14)

InChI Key

ABLDXLZDJAUUMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(N=C2N)Cl)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,6-difluoroquinazolin-4-amine typically involves the reaction of appropriate aniline derivatives with chloro and fluoro substituents. One common method includes the cyclization of 2-chloro-5,6-difluoroaniline with formamide under acidic conditions to form the quinazoline ring .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5,6-difluoroquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-difluoroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. By binding to the active site of these enzymes, it prevents their normal function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Binding

The position and number of halogen substituents significantly alter the physicochemical and biological properties of quinazoline derivatives. Key comparisons include:

Compound Name Substituents Key Properties/Applications References
2-Chloro-5,6-difluoroquinazolin-4-amine Cl (C2), F (C5, C6) Hypothesized kinase inhibition potential -
2-Chloro-6-fluoroquinazolin-4-amine Cl (C2), F (C6) Discontinued due to stability/synthesis challenges
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Br (C6), thiophen-2-ylmethyl (N4) CDC2-like kinase inhibitor (IC₅₀ < 100 nM)
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Cl/F-phenyl (N4), methoxy (C7) EGFR inhibition, antitumor activity
  • Aryl and Heterocyclic Modifications : Compounds like 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine () demonstrate that bulky aryl/heterocyclic groups at C6 or N4 improve selectivity for kinases such as CLK1 and DYRK1A. The absence of such groups in the target compound may limit its specificity but reduce synthetic complexity .

Pharmacological Potential

  • Kinase Inhibition: Substituted 6-arylquinazolin-4-amines () exhibit potent inhibition of CDC2-like kinases (CLKs), with IC₅₀ values < 100 nM.
  • Antitumor Activity: Analogs like 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol () show EGFR inhibitory activity, suggesting that halogenation patterns and N4 substitutions critically influence target engagement .

Analytical and Physicochemical Properties

  • Chromatographic Behavior: notes that halogenation impacts retention times in RP-HPLC. The target compound’s polarity (due to dual fluorines) may result in shorter retention times compared to less polar analogs like N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine .
  • Solubility and Stability: Fluorine atoms typically enhance solubility in aqueous media but may reduce metabolic stability. The 5,6-difluoro substitution could balance these effects compared to mono-fluoro or non-fluorinated analogs .

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